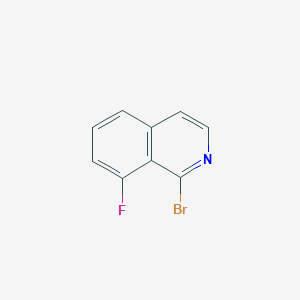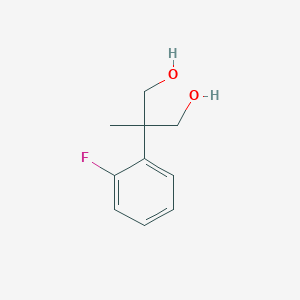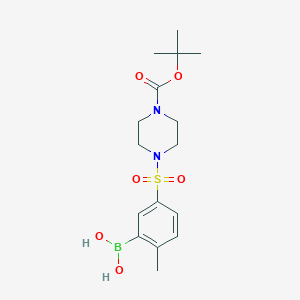
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
Übersicht
Beschreibung
The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are common in pharmaceuticals and boronic acids are often used in organic synthesis, particularly in Suzuki reactions .
Molecular Structure Analysis
The compound contains a boronic acid group, a piperazine ring, and a sulfonyl group. These functional groups can participate in various chemical reactions .Chemical Reactions Analysis
As a boronic acid, this compound can participate in Suzuki coupling reactions. The piperazine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Boronic acids typically have high melting points and are stable in the absence of moisture .Wissenschaftliche Forschungsanwendungen
1. Potential Anti-Malarial Agents
Compounds related to (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid have been studied for their anti-malarial activity. For instance, derivatives with a tert-butyl group showed promising anti-malarial properties, highlighting the significance of certain substituents for generating activity (Cunico et al., 2009).
2. ACC1/2 Non-selective Inhibitors
Novel derivatives of (4-piperidinyl)-piperazine, related to the chemical structure , were synthesized and evaluated as ACC1/2 non-selective inhibitors. These compounds demonstrated potent inhibitory activities in enzyme and cell-based assays, indicating potential for therapeutic use in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
3. Asymmetric Synthesis of Alpha-branched Piperazinylbenzylamines
Research into the asymmetric synthesis of alpha-branched piperazinylbenzylamines, which are structurally similar to the compound of interest, has shown potential in the development of novel ligands for the human melanocortin 4 receptor. This indicates the compound’s potential application in therapeutic research (Jiang et al., 2005).
4. Antipsychotic Agents
Piperazin-1-yl-phenyl-arylsulfonamides, with a structural relation to the compound , have been synthesized and identified as high-affinity agents for 5-HT(2C) and 5-HT(6) receptors. This suggests potential applications in the development of atypical antipsychotic agents (Park et al., 2010).
5. Anticancer Activity
Research has shown that compounds with a piperazine substituent, related to the chemical , exhibit significant anticancer activity against various cancer cell lines. This underscores the potential of such compounds in anticancer research (Turov, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-methyl-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O6S/c1-12-5-6-13(11-14(12)17(21)22)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVHTAAECCKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



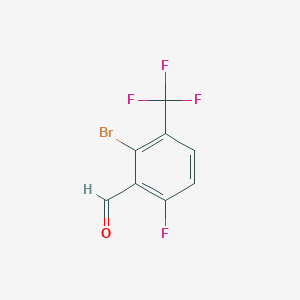
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)
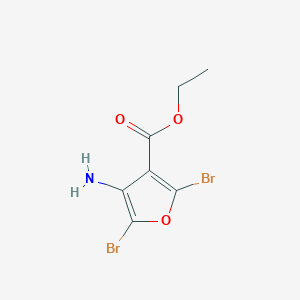
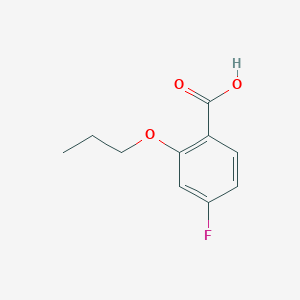
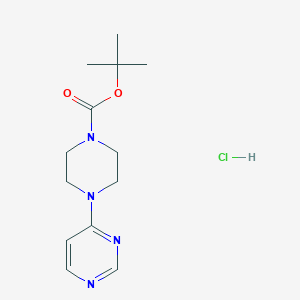
![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
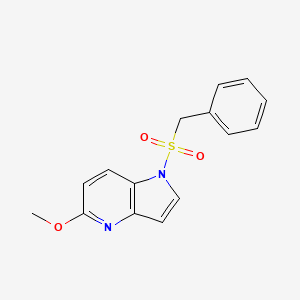
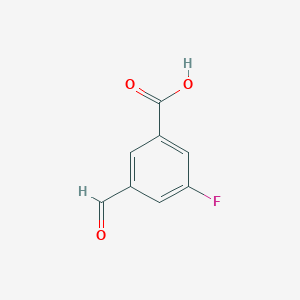
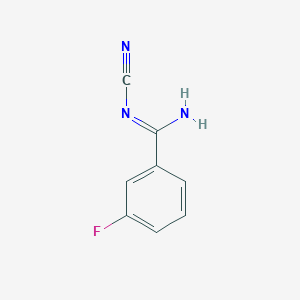

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)
